Cas no 3458-28-4 (D(+)-Mannose)

D(+)-Mannose 化学的及び物理的性質
名前と識別子
-
- (2S,3S,4R,5R)-2,3,4,5,6-Pentahydroxyhexanal
- CARUBINOSE
- D-MANNOPYRANOSE
- D-(+)-MANNOSE
- D-MANNOSE
- D-MAN
- MANNOSE, D-(+)-
- SEMINOSE
- d-mannos
- D(+)-Mannose
- MANNOSE, D-(+)-(RG)
- MANNOSE, D-(+)-(RG) PrintBack
- Carubinose
- Mannose
- Mannose, d-
- DL-allo-2,3,4,5,6-Pentahydroxy-hexanal
- d-[1,2,3-13C3]Mannose
- d-[1-12C]Mannose (13C depleted at C1)
- d-[1-13C:1-2H]Mannose
- d-[1-18O]Mannose
- d-[2,3,4,5,6-13C5]Mannose
- d-[3,4-13C2]Mannose
- d-[UL-12C6]Mannose (13C depleted)
- aldehydo-D-manno-hexose
- MANNOSE [VANDF]
- PHA4727WTP
- F10857
- A822295
- CERC-802
- CHEBI:37675
- demannose [INN]
- D-Mannose-14C
- AKOS006272280
- DS-2731
- J-630001
- DB12907
- SCHEMBL14865
- 30142-85-9
- D-?Mannose
- GZCGUPFRVQAUEE-KVTDHHQDSA-N
- aldehydo-D-mannose
- NS00083739
- Demannose
- DEMANNOSE [USAN]
- D-MANNOSE [MI]
- MANNOSE, D- [II]
- glycoprotein-phospho-D-mannose
- D-MANNOSE [WHO-DD]
- Q27117223
- 31103-86-3
- Mannopyranose, D-
- QSPL 159
- Ketodeoxynonulonsonic Acid
- HY-N0379
- MANNOSE [INCI]
- CS-0008921
- CHEMBL1232295
- 3458-28-4
- DB-297727
-
- MDL: MFCD00064122
- インチ: 1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6-/m1/s1
- InChIKey: GZCGUPFRVQAUEE-KVTDHHQDSA-N
- ほほえんだ: O=C[C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O
- BRN: 1564373
計算された属性
- せいみつぶんしりょう: 180.06336
- どういたいしつりょう: 180.063388
- 同位体原子数: 0
- 水素結合ドナー数: 5
- 水素結合受容体数: 6
- 重原子数: 12
- 回転可能化学結合数: 5
- 複雑さ: 151
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 5
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): -2.3
- トポロジー分子極性表面積: 110
じっけんとくせい
- 色と性状: はくしょくふんまつ
- 密度みつど: 1.539(lit.)
- ゆうかいてん: 133-140 °C (lit.)
- ふってん: 410.8℃ at 760 mmHg
- フラッシュポイント: 202.2℃
- 屈折率: 1.5730 (estimate)
- ようかいど: H2O: 50 mg/mL
- すいようせい: 2480 g/L (17 ºC)
- あんていせい: Stable. Combustible. Incompatible with strong oxidizing agents.
- PSA: 118.22
- LogP: -3.37880
- マーカー: 5747
- ひせんこうど: 14 º (589nm, c=10, H2O)
- かんど: Hygroscopic
- 酸性度係数(pKa): 12.08(at 25℃)
- ようかいせい: 可溶性
- じょうきあつ: 0.0±2.2 mmHg at 25°C
D(+)-Mannose セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315; H319; H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: S 24/25:肌と目の接触を防ぐ。
- セキュリティの説明: S24/25
- 福カードFコード:3
- 規制条件コード:Q類(糖、アルカロイド、抗生物質、ホルモン)
-
危険物標識:
- TSCA:Yes
- セキュリティ用語:S24/25
- ちょぞうじょうけん:4°C, stored under nitrogen
D(+)-Mannose 税関データ
- 税関コード:29400010
D(+)-Mannose 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Omicron Biochemicals | MAN-039-0.10g |
D-[2,3,4,5,6-13C5]mannose |
3458-28-4 | 0.10g |
$1260 | 2024-07-19 | ||
Omicron Biochemicals | MAN-051-1.0g |
D-[1-13C;2-2H]mannose |
3458-28-4 | 1.0g |
$2405 | 2024-07-19 | ||
Omicron Biochemicals | MAN-010-0.25g |
D-[5-13C]mannose |
3458-28-4 | 0.25g |
$785 | 2024-07-19 | ||
Omicron Biochemicals | MAN-018-1.0g |
D-[1,2-13C2]mannose |
3458-28-4 | 1.0g |
$875 | 2024-07-19 | ||
Omicron Biochemicals | MAN-026-1.0g |
D-[5-2H]mannose |
3458-28-4 | 1.0g |
$2010 | 2024-07-19 | ||
BAI LING WEI Technology Co., Ltd. | DRE-C14752300-250mg |
D-Mannose |
3458-28-4 | 250mg |
¥ 347 | 2022-04-26 | ||
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R013205-100g |
D(+)-Mannose |
3458-28-4 | 99% | 100g |
¥102 | 2023-09-09 | |
Omicron Biochemicals | MAN-019-1.0g |
D-[1,6-13C2]mannose |
3458-28-4 | 1.0g |
$1940 | 2024-07-19 | ||
Omicron Biochemicals | MAN-035-0.25g |
D-[1,2,3-13C3]mannose |
3458-28-4 | 0.25g |
$765 | 2024-07-19 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T4812-100 mg |
D-Mannose |
3458-28-4 | 99.21% | 100MG |
¥442.00 | 2022-04-26 |
D(+)-Mannose 関連文献
-
1. 635. The mannans of ivory nut (Phytelephas macrocarpa). Part I. The methylation of mannan A and mannan BG. O. Aspinall,E. L. Hirst,E. G. V. Percival,I. R. Williamson J. Chem. Soc. 1953 3184
-
2. 436. Selective esterification of equatorial hydroxyl groups in the synthesis of some methyl ethers of D-mannoseG. O. Aspinall,G. Zweifel J. Chem. Soc. 1957 2271
-
Yanjun Liu,Ziwei Li,Yongjiang Xu,Yuanfa Liu,Changhu Xue Food Funct. 2022 13 11467
-
Meina Liu,Xingyou Wang,Dengyun Miao,Caiyun Wang,Wei Deng Polym. Chem. 2020 11 3054
-
T. Flannelly,M. Lopes,L. Kupiainen,S. Dooley,J. J. Leahy RSC Adv. 2016 6 5797
-
6. Structure of a polysaccharide from the seeds of Cassia tora. Part II. Partial acidic hydrolysisSuresh C. Varshney,Saiyid A. I. Rizvi,Purna C. Gupta J. Chem. Soc. Perkin Trans. 1 1976 1621
-
Qiuming Chen,Yanchang Wu,Zhaolin Huang,Wenli Zhang Catal. Sci. Technol. 2021 11 5898
-
Peng Jin,Yuanyuan Wang,Zhengang Liang,Miao Yuan,Hua Li,Qizhen Du Catal. Sci. Technol. 2021 11 1922
-
Makoto Obata,Mayumi Shimizu,Tomoko Ohta,Aya Matsushige,Kaoru Iwai,Shiho Hirohara,Masao Tanihara Polym. Chem. 2011 2 651
-
G. V. S. M. Carrera,N. Jord?o,L. C. Branco,M. Nunes da Ponte Faraday Discuss. 2015 183 429
D(+)-Mannoseに関する追加情報
Professional Introduction to D(+)-Mannose (CAS No: 3458-28-4)
D(+)-Mannose, a naturally occurring monosaccharide with the chemical formula C₆H₁₂O₆, is a crucial component in various biological and pharmaceutical applications. Its CAS number 3458-28-4 distinctly identifies it as a specific isomer of mannose, distinguished by its optical activity and structural configuration. This compound, classified as a hexose sugar, plays an indispensable role in glycosylation processes, cellular communication, and metabolic pathways, making it a subject of extensive research in biochemistry and medicinal chemistry.
The structural uniqueness of D(+)-Mannose lies in its (D)-configuration around the anomeric carbon, which imparts a specific stereochemical arrangement essential for its biological functions. This configuration is critical for its interaction with various enzymes and receptors, influencing its utility in therapeutic interventions. Recent advancements in glycobiology have highlighted the significance of D(+)-Mannose in modulating immune responses, particularly in the context of innate immunity and inflammatory pathways.
Recent studies have demonstrated the potential of D(+)-Mannose as a precursor in the synthesis of glycoproteins and glycolipids, which are vital for cell surface recognition and signaling. Its role in maintaining cellular homeostasis has been extensively explored, especially in the development of vaccines and immunotherapeutic agents. For instance, research indicates that D(+)-Mannose can enhance antibody responses when incorporated into vaccine formulations, thereby improving immunogenicity.
In the realm of drug development, D(+)-Mannose has been investigated for its ability to serve as a scaffold for designing novel therapeutic molecules. Its structural properties allow it to mimic natural sugars involved in pathogenic interactions, thereby serving as a basis for developing inhibitors targeting bacterial adhesion and infection mechanisms. Notably, studies have shown promising results in using D(+)-Mannose derivatives to combat antibiotic-resistant strains by disrupting their ability to bind host tissues.
The application of D(+)-Mannose extends to metabolic research, where it is employed as a substrate in enzymatic studies to understand sugar metabolism and its dysregulation in diseases such as diabetes mellitus. Its ability to activate specific metabolic pathways has led to its exploration as a potential therapeutic agent for metabolic disorders. Furthermore, the compound’s role in modulating gut microbiota has been an area of growing interest, with preliminary findings suggesting its impact on enhancing beneficial gut flora.
Industrial applications of D(+)-Mannose are also noteworthy. It is utilized in food additives as a sweetener and texturizer due to its natural sweetness profile without significant caloric impact. Additionally, it finds use in pharmaceutical formulations as an excipient or coating agent to enhance drug stability and bioavailability. The compound’s compatibility with various manufacturing processes makes it a preferred choice in the pharmaceutical industry for developing oral and injectable formulations.
Future research directions involving D(+)-Mannose are likely to focus on optimizing its synthetic pathways for large-scale production and exploring novel therapeutic applications. The integration of computational modeling with experimental techniques will aid in understanding its complex interactions at the molecular level. As glycobiology continues to evolve, the role of D(+)-Mannose is expected to expand further, particularly in personalized medicine where glycosylation patterns are increasingly recognized as biomarkers for disease diagnosis and treatment.
In conclusion,D(+)-Mannose (CAS No: 3458-28-4) stands as a versatile and indispensable compound with far-reaching implications across multiple scientific disciplines. Its multifaceted roles from biochemical pathways to industrial applications underscore its importance. As research progresses, we can anticipate even more innovative uses emerging from this naturally occurring sugar molecule.

